An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dimethyl-5-nitroadamantane
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dimethyl-5-nitroadamantane
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-nitroadamantane, a key intermediate in the synthesis of pharmacologically active adamantane derivatives. This document details a robust synthetic protocol for its preparation via the direct nitration of 1,3-dimethyladamantane. Furthermore, it consolidates the known physicochemical properties and spectral data of the title compound. Drawing upon the well-established neuroprotective profiles of related compounds such as memantine and nitromemantine, this guide also explores the prospective pharmacological significance and potential therapeutic applications of 1,3-Dimethyl-5-nitroadamantane in the field of drug discovery and development, particularly for neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved oral bioavailability, and favorable tissue distribution. These attributes have led to the successful development of several adamantane-based drugs.
A notable example is memantine (1-amino-3,5-dimethyladamantane), an uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1] Memantine's therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission, thereby protecting neurons from excitotoxicity, a key pathological process in neurodegenerative diseases.[1] The development of nitromemantine, a derivative of memantine, represents a further advancement, combining the NMDA receptor blocking activity of memantine with the vasodilatory and neuroprotective effects of a nitrate group.[2] Nitromemantine has shown promise in preclinical studies for its ability to restore synaptic connections lost in Alzheimer's disease models.[2]
1,3-Dimethyl-5-nitroadamantane serves as a crucial precursor in the synthesis of such pharmacologically active molecules. The introduction of a nitro group at a bridgehead position of the 1,3-dimethyladamantane core provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.
Synthesis of 1,3-Dimethyl-5-nitroadamantane
The synthesis of 1,3-Dimethyl-5-nitroadamantane is achieved through the electrophilic nitration of the parent hydrocarbon, 1,3-dimethyladamantane. The tertiary hydrogens at the bridgehead positions of the adamantane cage are susceptible to substitution by strong electrophiles.
Synthetic Workflow
The overall synthetic pathway is a single-step nitration reaction.
Caption: Synthetic route to 1,3-Dimethyl-5-nitroadamantane.
Experimental Protocol
The following protocol is adapted from established procedures for the nitration of adamantane derivatives.
Materials:
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1,3-Dimethyladamantane (C₁₂H₂₀)
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100% Nitric Acid (HNO₃)
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Petroleum ether (b.p. 30–60°C)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Equipment:
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Round-bottom flask equipped with a reflux condenser and a dropping funnel
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Heating mantle with a stirrer
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, 1,3-dimethyladamantane (0.08 mol) is heated to its boiling point.
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Nitration: 100% nitric acid (0.085 mol) is added dropwise to the heated 1,3-dimethyladamantane. The reaction mixture is then heated at 200°C for 1.5 hours, or until the evolution of nitrogen oxides ceases.
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Work-up:
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After cooling, the solidified material is dissolved in a suitable organic solvent, such as petroleum ether.[3]
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The organic solution is transferred to a separatory funnel and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
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The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
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Further purification can be achieved by column chromatography on silica gel, eluting with a non-polar solvent system such as petroleum ether or a mixture of petroleum ether and ethyl acetate.[4] The fractions containing the desired product are collected and the solvent is evaporated to yield pure 1,3-Dimethyl-5-nitroadamantane.
-
Causality Behind Experimental Choices:
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High Temperature: The use of a high reaction temperature (200°C) is necessary to overcome the activation energy for the C-H bond cleavage at the tertiary bridgehead position of the adamantane core.
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100% Nitric Acid: Concentrated nitric acid is a strong nitrating agent required for the electrophilic substitution on the alkane framework.
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Aqueous Work-up: The washing steps are crucial to remove unreacted nitric acid and acidic byproducts, which could interfere with subsequent reactions or degrade the product.
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Column Chromatography: This purification technique is effective in separating the desired nitro-substituted product from unreacted starting material and any potential di-nitrated or oxidized byproducts.[4]
Physicochemical and Spectroscopic Properties
1,3-Dimethyl-5-nitroadamantane is a compound with distinct physical and chemical characteristics.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6588-68-7 | [5] |
| Molecular Formula | C₁₂H₁₉NO₂ | [5] |
| Molecular Weight | 209.28 g/mol | [5] |
| Appearance | Colorless oily liquid | MySkinRecipes |
| Purity | ≥93-97% (commercially available) | [6][7] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of adamantane derivatives are characterized by signals in the aliphatic region.
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¹H NMR: The spectrum of 1,3-dimethyladamantane shows signals for the methyl and adamantane cage protons.[8] For 1,3-Dimethyl-5-nitroadamantane, the presence of the electron-withdrawing nitro group is expected to cause a downfield shift for the protons on the carbons adjacent to the nitro-substituted bridgehead. The methyl groups would likely appear as a singlet.
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¹³C NMR: The ¹³C NMR spectrum of adamantane derivatives displays distinct signals for the quaternary, methine, and methylene carbons of the cage.[9] The carbon atom attached to the nitro group in 1,3-Dimethyl-5-nitroadamantane would experience a significant downfield shift.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the presence of the nitro functional group.
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Characteristic Absorptions: The IR spectrum of a nitroalkane is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[10] These bands typically appear in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively.[11][12][13] The spectrum would also show characteristic C-H stretching and bending vibrations of the adamantane core and methyl groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).
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Fragmentation: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and fragmentation of the adamantane cage.
Potential Pharmacological Applications and Future Directions
While direct pharmacological studies on 1,3-Dimethyl-5-nitroadamantane are limited, its structural similarity to memantine and its role as a precursor to nitromemantine analogues suggest significant potential in the development of neuroprotective agents.
Rationale for Neuroprotective Activity
The adamantane scaffold is a well-established pharmacophore for targeting the NMDA receptor. The introduction of a nitro group offers several potential advantages:
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Modulation of Physicochemical Properties: The nitro group can alter the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with its biological target.
-
Pro-drug Potential: The nitro group can be metabolically reduced to an amino group, suggesting that 1,3-Dimethyl-5-nitroadamantane could act as a pro-drug for 1-amino-3,5-dimethyladamantane (memantine).
-
Nitric Oxide (NO) Donor Capabilities: While the nitro group itself is not a direct NO donor, its presence could be a starting point for the synthesis of nitrate ester derivatives, akin to nitromemantine, which can release NO and exert additional neuroprotective effects through S-nitrosylation of the NMDA receptor.[14]
Future Research Perspectives
To fully elucidate the therapeutic potential of 1,3-Dimethyl-5-nitroadamantane, further research is warranted in the following areas:
-
In Vitro Pharmacological Profiling: A comprehensive in vitro evaluation is needed to determine the compound's affinity for and activity at NMDA receptors and other relevant neurological targets.[15] This should include electrophysiology studies to characterize its mechanism of action as a channel blocker.
-
Neuroprotection Assays: The neuroprotective effects of 1,3-Dimethyl-5-nitroadamantane should be assessed in cell-based models of excitotoxicity and oxidative stress.[16]
-
In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, would be necessary to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety.
-
Toxicity Assessment: A thorough toxicological evaluation is essential to determine the compound's safety profile before it can be considered for further development.
Conclusion
1,3-Dimethyl-5-nitroadamantane is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and a rationale for its potential pharmacological applications based on the established neuroprotective effects of related adamantane derivatives. The synthetic protocol outlined herein offers a reliable method for the preparation of this key building block. Future research focusing on a comprehensive pharmacological and toxicological evaluation of 1,3-Dimethyl-5-nitroadamantane is crucial to unlock its full therapeutic potential for the treatment of neurodegenerative disorders.
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